molecular formula C9H19N3O B6627932 N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide

N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide

Cat. No. B6627932
M. Wt: 185.27 g/mol
InChI Key: KYGKSMRFRPNTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic drug that is widely used in scientific research. It was first synthesized in Russia in the early 1990s and has since gained popularity due to its cognitive-enhancing effects.

Mechanism of Action

The exact mechanism of action of Noopept is not well understood. However, it is believed to work by increasing the availability of acetylcholine, a neurotransmitter that is important for learning and memory. Noopept also modulates the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
Noopept has been shown to have a number of biochemical and physiological effects. It increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Noopept also reduces oxidative stress and inflammation in the brain, which can contribute to cognitive decline.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Noopept in lab experiments is its ability to enhance cognitive function in animal models. This can be useful for studying the neural mechanisms underlying learning and memory. However, one limitation of using Noopept is that its effects may not be directly comparable to those of other cognitive enhancers, as it has a unique mechanism of action.

Future Directions

There are several potential future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, Noopept could be investigated for its effects on other cognitive processes, such as decision-making and creativity. Finally, further studies could explore the safety and long-term effects of Noopept use in humans.
Conclusion
N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide, or Noopept, is a synthetic nootropic drug that has gained popularity due to its cognitive-enhancing effects. Its mechanism of action involves increasing the availability of acetylcholine and modulating glutamate receptors. Noopept has been extensively studied for its cognitive-enhancing effects and potential use in the treatment of neurodegenerative diseases. While there are advantages to using Noopept in lab experiments, its effects may not be directly comparable to those of other cognitive enhancers. Future research should focus on exploring the potential therapeutic uses of Noopept and its effects on other cognitive processes.

Synthesis Methods

The synthesis of Noopept involves the reaction of N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamideyl-L-prolylglycine ethyl ester with pyrrolidine. The resulting compound is then purified through recrystallization. The purity of the final product is typically greater than 99%.

Scientific Research Applications

Noopept has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in both animal and human studies. Additionally, Noopept has been investigated for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-7(10)5-12-4-3-9(6-12)11-8(2)13/h7,9H,3-6,10H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGKSMRFRPNTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.